Potent hACC1 Enzymatic Inhibition Comparable to the Reference Inhibitor CP-640186
Derivatives built on the 3-(4-phenoxyphenyl)isoxazole scaffold achieve potent inhibition of the human Acetyl-CoA Carboxylase 1 (hACC1) enzyme. The optimized derivative 6g, synthesized directly from this scaffold, demonstrates an IC50 of 99.8 nM, which is directly comparable to the well-characterized ACC inhibitor CP-640186 [1]. This level of potency was not observed in the initial screening hit 6a, which showed only 57.4% inhibition at 5 µM, illustrating the value of the scaffold for SAR-guided optimization [1].
| Evidence Dimension | hACC1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 99.8 nM (for derivative 6g, a synthetic product of the scaffold) [1] |
| Comparator Or Baseline | CP-640186, a standard potent ACC inhibitor; Initial hit compound 6a with 57.4% inhibition at 5 µM [1] |
| Quantified Difference | Derivative 6g's potency is comparable to CP-640186 and represents a >50-fold improvement in concentration-dependent activity over the initial hit 6a [1]. |
| Conditions | In vitro luminescent ADP detection assay using hACC1 enzyme [1] |
Why This Matters
This confirms the scaffold's capacity to be optimized into a highly potent enzyme inhibitor matching the gold-standard benchmark, directly informing the selection of this compound for hit-to-lead campaigns.
- [1] Wu, X., Yu, Y., & Huang, T. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1236–1247. https://doi.org/10.1080/14756366.2021.1936514 View Source
